molecular formula C22H23N5O2S B234027 2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Número de catálogo B234027
Peso molecular: 421.5 g/mol
Clave InChI: QEKBIHMJJGYAKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DT-010 and is a member of the benzylacetamide class of compounds. DT-010 has been the subject of several studies due to its potential for use in the treatment of various diseases.

Mecanismo De Acción

DT-010 exerts its effects through several mechanisms of action. In Alzheimer's disease, it inhibits the aggregation of beta-amyloid peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway. In cancer, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DT-010 has been shown to have several biochemical and physiological effects. In Alzheimer's disease, it reduces the levels of beta-amyloid peptides and improves cognitive function. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress-induced damage and improves motor function. In cancer, it inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DT-010 has several advantages for use in lab experiments. It is a potent and selective inhibitor of beta-amyloid peptide aggregation, making it a useful tool for studying the role of beta-amyloid peptides in Alzheimer's disease. It is also a potent and selective inducer of Nrf2/ARE pathway activation, making it a useful tool for studying the role of oxidative stress in Parkinson's disease. However, DT-010 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in certain in vivo experiments.

Direcciones Futuras

There are several future directions for research on DT-010. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more effective methods for administering DT-010, such as improving its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of DT-010 and how it exerts its effects in different disease contexts.

Métodos De Síntesis

DT-010 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dimethylphenol with thionyl chloride to produce 2,3-dimethylphenyl chloride. This intermediate is then reacted with sodium acetate and acetic anhydride to produce 2-(2,3-dimethylphenoxy)acetophenone. The final step involves the reaction of 2-(2,3-dimethylphenoxy)acetophenone with 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine to produce DT-010.

Aplicaciones Científicas De Investigación

DT-010 has been studied for its potential use in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, DT-010 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease, DT-010 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, DT-010 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.

Propiedades

Nombre del producto

2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Fórmula molecular

C22H23N5O2S

Peso molecular

421.5 g/mol

Nombre IUPAC

2-(2,3-dimethylphenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-10-8-16(9-11-17)12-23-20(28)13-29-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,28)

Clave InChI

QEKBIHMJJGYAKY-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C

SMILES canónico

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC(=C4C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.